molecular formula C9H12BrN3O2 B6220273 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2758002-06-9

4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B6220273
CAS RN: 2758002-06-9
M. Wt: 274.1
InChI Key:
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Description

4-Bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide (4-BOPC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields, including drug design, biochemistry, and organic synthesis. 4-BOPC has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential to be used as an enzyme inhibitor in drug design. In addition, 4-BOPC has been studied for its biochemical and physiological effects on various cellular systems.

Scientific Research Applications

4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in organic synthesis, drug design, and biochemistry. In organic synthesis, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been studied as a catalyst for the synthesis of various compounds, including amines, nitriles, and carboxylic acids. In drug design, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been studied as an enzyme inhibitor, and has been found to be effective against a variety of enzymes, including cytochrome P450 and thrombin. In biochemistry, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been studied for its ability to interact with various cellular systems and proteins, and has been found to be a potential modulator of several cellular processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to various proteins and enzymes. In drug design, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been found to bind to enzymes, such as cytochrome P450 and thrombin, and inhibit their activity. In biochemistry, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been found to bind to proteins involved in various cellular processes, such as cell cycle regulation and apoptosis, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide have been studied in a variety of cellular systems, including mammalian cells, yeast cells, and bacteria. In mammalian cells, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been found to modulate cell cycle progression and apoptosis. In yeast cells, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been found to modulate cell growth and metabolism. In bacteria, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been found to modulate cell growth and gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide in lab experiments has several advantages. 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is a readily available synthetic compound, and is relatively inexpensive to purchase. In addition, 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide has been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide in lab experiments. 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound, and its effects on various cellular systems may not be the same as those of natural compounds. In addition, the effects of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide may vary depending on the cellular system being studied.

Future Directions

The potential future directions of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide research include the further exploration of its applications in drug design, organic synthesis, and biochemistry. In drug design, further research could be done to explore the potential of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide as an enzyme inhibitor in various diseases. In organic synthesis, further research could be done to explore the potential of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide as a catalyst for the synthesis of various compounds. In biochemistry, further research could be done to explore the potential of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide as a modulator of various cellular processes. In addition, further research could be done to explore the potential of 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide in other applications, such as materials science and nanotechnology.

Synthesis Methods

4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide is typically synthesized through a multi-step process involving the reaction of bromoacetyl chloride with pyrazole-3-carboxamide, followed by a reaction with oxalic acid. The reaction of bromoacetyl chloride with pyrazole-3-carboxamide yields 4-bromo-1-pyrazole-3-carboxamide, which is then reacted with oxalic acid to form 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide. This synthesis method has been found to be efficient and has been used in a variety of studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with oxan-2-amine, followed by the conversion of the resulting intermediate to the final product through carboxamide formation.", "Starting Materials": [ "4-bromo-1H-pyrazole-3-carboxylic acid", "oxan-2-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Activation of 4-bromo-1H-pyrazole-3-carboxylic acid with DCC and TEA in DMF to form the corresponding active ester intermediate.", "Step 2: Addition of oxan-2-amine to the intermediate and stirring at room temperature for several hours to form the amide intermediate.", "Step 3: Purification of the amide intermediate by column chromatography using diethyl ether as the eluent.", "Step 4: Conversion of the amide intermediate to the final product by treatment with DMF and water at elevated temperature to form the carboxamide.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] }

CAS RN

2758002-06-9

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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